molecular formula C11H14N6OS2 B2364959 1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-71-7

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2364959
CAS No.: 899740-71-7
M. Wt: 310.39
InChI Key: SGCYTEFEOQJDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C11H14N6OS2 and its molecular weight is 310.39. The purity is usually 95%.
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Biological Activity

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a novel compound with significant potential in various biological applications. Its unique structural components, including a thiadiazole moiety and a pyrimidine ring, suggest diverse biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15N5S2\text{C}_{12}\text{H}_{15}\text{N}_5\text{S}_2

This structure includes:

  • Thiadiazole ring : Known for its antimicrobial properties.
  • Pyrimidine ring : Associated with various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity :

  • Bacterial Inhibition : Studies have shown that similar thiadiazole derivatives can effectively inhibit antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antifungal Properties : The compound has demonstrated effectiveness against various fungal pathogens, including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Case Studies :

  • A study reported that derivatives of thiadiazole exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk . This highlights the compound's potential in treating infections caused by these pathogens.
  • Another investigation into the cytotoxic effects on cancer cell lines indicated that thiadiazole derivatives could inhibit proliferation in U937 cells with an IC50 value of 16.23 μM, showcasing their anticancer potential .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors associated with microbial resistance mechanisms. This interaction can lead to enhanced efficacy against resistant strains while minimizing side effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Compound AThiadiazole + IsoxazoleAntibacterial, Antifungal
Compound BThiadiazole + PyridineAntiviral, Anticancer
Target Compound Thiadiazole + Pyrimidine Broad-spectrum antimicrobial

The dual-action mechanism derived from both the thiadiazole and pyrimidine moieties provides a broader spectrum of activity compared to other compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure high purity and yield. Typical methods include:

  • Nucleophilic Substitution Reactions : Utilizing thiadiazole derivatives as nucleophiles.
  • Hydrolysis Reactions : Facilitating the formation of urea derivatives from appropriate precursors .

Properties

IUPAC Name

1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6OS2/c1-8-16-17-11(20-8)19-7-3-6-14-10(18)15-9-12-4-2-5-13-9/h2,4-5H,3,6-7H2,1H3,(H2,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYTEFEOQJDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCNC(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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